molecular formula C22H20N2O B14916575 N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide

N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide

Cat. No.: B14916575
M. Wt: 328.4 g/mol
InChI Key: XWGKMUVHQZNVRW-HAVVHWLPSA-N
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Description

N’-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide is an organic compound with the molecular formula C22H20N2O It is known for its unique structure, which includes a biphenyl group and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-biphenylcarboxaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the hydrazide moiety.

Scientific Research Applications

N’-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-biphenylyl)ethylidene]-3-chlorobenzohydrazide
  • N’-[1-(4-biphenylyl)ethylidene]-3-bromobenzohydrazide
  • N’-[1-(4-biphenylyl)ethylidene]-2-methylbenzohydrazide

Uniqueness

N’-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide is unique due to its specific combination of a biphenyl group and a hydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C22H20N2O/c1-17(23-24-22(25)16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,25)/b23-17+

InChI Key

XWGKMUVHQZNVRW-HAVVHWLPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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